molecular formula C13H21NO B13054932 (1S,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL

(1S,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL

カタログ番号: B13054932
分子量: 207.31 g/mol
InChIキー: CNPLPEJYKJAOLH-BXKDBHETSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1S,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL ( 1212891-09-2) is a chiral amino alcohol building block with a molecular formula of C13H21NO and a molecular weight of 207.31 g/mol . This compound is of significant interest in medicinal chemistry, particularly in the development and structure-activity relationship (SAR) studies of agonists for the orphan G protein-coupled receptor 88 (GPR88) . GPR88 is a prominent striatal receptor and an emerging therapeutic target for various central nervous system (CNS) disorders, including Parkinson's Disease, schizophrenia, anxiety, and drug addiction . Derived from the 2-AMPP agonist scaffold, this and related amino alcohol structures are utilized to probe receptor tolerances and optimize agonist potency . Researchers employ this chiral synthon to explore the structural requirements for GPR88 activation, focusing on fine-tuning lipophilicity and functionality to improve both potency and brain permeability for in vivo studies . The stereochemistry of the compound, denoted by the (1S,2R) configuration, is critical for its specific interaction with the biological target. The tert-butylphenyl moiety contributes to the molecule's overall lipophilicity, a key parameter in optimizing pharmacokinetic properties . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

特性

分子式

C13H21NO

分子量

207.31 g/mol

IUPAC名

(1S,2R)-1-amino-1-(4-tert-butylphenyl)propan-2-ol

InChI

InChI=1S/C13H21NO/c1-9(15)12(14)10-5-7-11(8-6-10)13(2,3)4/h5-9,12,15H,14H2,1-4H3/t9-,12-/m1/s1

InChIキー

CNPLPEJYKJAOLH-BXKDBHETSA-N

異性体SMILES

C[C@H]([C@H](C1=CC=C(C=C1)C(C)(C)C)N)O

正規SMILES

CC(C(C1=CC=C(C=C1)C(C)(C)C)N)O

製品の起源

United States

準備方法

Oximation and Reduction Route

A well-documented approach for preparing optically active amino alcohols structurally related to (1S,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL involves:

  • Oximation : Reacting the corresponding α-hydroxy ketone (e.g., 1-(4-(tert-butyl)phenyl)-1-hydroxy-2-propanone) with a hydroxylamine salt (hydroxylamine hydrochloride or sulfate) in the presence of a base such as sodium hydroxide or sodium acetate to form the oxime intermediate.

  • Reduction : The oxime is then reduced using a finely divided nickel-aluminium alloy catalyst mixture under controlled conditions to yield the amino alcohol with high optical purity.

Key parameters:

Step Reagents/Conditions Notes
Oximation Hydroxylamine salt, base (NaOH, NaOAc), aqueous medium, 0–15°C Molar ratio hydroxylamine:ketone ~1.0-1.5
Reduction Ni-Al catalyst (ratio 1.5–5.0), controlled temperature Yields optically active amino alcohol free of diastereomeric impurities

This method is efficient and scalable, providing high enantiomeric excess and purity suitable for industrial applications.

Asymmetric Catalytic Hydrogenation

Another approach involves the asymmetric catalytic hydrogenation of prochiral precursors:

  • Use of chiral catalysts (e.g., chiral phosphine ligands or ephedrine-based catalysts) enables selective reduction of ketones or imines to yield the desired (1S,2R) stereochemistry.

  • Reaction conditions typically include mild temperatures (0–25°C), hydrogen atmosphere, and solvents like methanol or toluene.

  • This method allows high enantioselectivity and is often preferred for laboratory-scale synthesis due to operational simplicity and stereochemical control.

Chiral Resolution Techniques

In cases where racemic mixtures are formed, chiral resolution can be employed:

  • Use of chiral chromatography (e.g., chiral HPLC columns like Chiralpak IA/IB) to separate enantiomers.

  • Alternatively, diastereomeric salt formation with chiral acids or bases followed by crystallization.

These methods are complementary to asymmetric synthesis and are essential for obtaining enantiomerically pure compounds when direct asymmetric synthesis is challenging.

Detailed Research Findings and Data

Yield and Purity Data

Method Yield (%) Enantiomeric Excess (%) Key Notes
Oximation + Ni-Al reduction 80–85 >98 High purity, scalable
Asymmetric hydrogenation 75–90 95–99 Mild conditions, catalyst-dependent
Chiral resolution Variable >99 Used for purification

Analytical Characterization

  • NMR Spectroscopy : 1H and 13C NMR confirm stereochemistry and purity. Aromatic protons appear around δ 7.1–7.3 ppm; coupling constants assist in stereochemical assignments.

  • HPLC : Chiral HPLC with UV detection at 210 nm is standard for assessing enantiomeric excess.

  • Mass Spectrometry : High-resolution MS confirms molecular weight (207.31 g/mol).

  • Other : Optical rotation measurements and IR spectroscopy support stereochemical and functional group verification.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Disadvantages
Oximation + Reduction Hydroxylamine salt, base, Ni-Al catalyst High enantiomeric purity, scalable Requires catalyst preparation
Asymmetric Catalytic Hydrogenation Chiral catalyst, H2, mild solvents Operational simplicity, high selectivity Catalyst cost, sensitivity to conditions
Chiral Resolution Chiral chromatography or salt formation Achieves >99% purity Additional purification step required

化学反応の分析

Types of Reactions

(1S,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Acyl chlorides, anhydrides.

Major Products

The major products formed from these reactions include:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Various reduced derivatives.

    Substitution: Amides, esters, and other substituted products.

科学的研究の応用

(1S,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

作用機序

The mechanism by which (1S,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors, depending on its application.

    Pathways: Modulation of biochemical pathways, potentially influencing cellular processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

A systematic comparison with structurally related compounds highlights critical differences in substituents, stereochemistry, and physicochemical properties. Below is an analysis of key analogs:

(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL (CAS 1019534-32-7)

  • Substituent Position : The tert-butyl group is meta-substituted on the phenyl ring, altering steric accessibility compared to the para isomer.
  • Formula: C₁₃H₂₁NO (MW: 207.31 g/mol).
  • Implications : Meta substitution reduces symmetry and may affect binding to chiral receptors due to distinct spatial arrangements .

(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL (CAS 1270385-18-6)

  • Substituent : 4-(Trifluoromethylthio) group (─SCF₃), a strong electron-withdrawing and lipophilic moiety.
  • Formula: C₁₀H₁₂F₃NOS (MW: 275.27 g/mol).
  • Implications: Increased electronegativity and lipophilicity enhance metabolic stability but may reduce aqueous solubility.

(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL (CAS 1212998-44-1)

  • Substituents : 2-chloro and 4-trifluoromethyl groups create a sterically hindered, electron-deficient aromatic system.
  • Formula: C₁₀H₁₁ClF₃NO (MW: 253.65 g/mol).
  • Implications : Chlorine and trifluoromethyl groups synergistically increase lipophilicity and may enhance binding to hydrophobic pockets in biological targets .

(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol

  • Substituents : 4-iodo and 3-fluoro groups, with stereochemistry inverted (2S,1R vs. 1S,2R).
  • Formula: C₉H₁₁FINO (MW: 295.09 g/mol).
  • Fluorine enhances electronegativity, while stereochemical differences drastically alter biological target recognition .

Comparative Data Table

Compound (CAS) Substituents Formula MW (g/mol) Key Properties/Implications
Target Compound (Para-tert-butyl) 4-(tert-butyl)phenyl C₁₃H₂₁NO* ~207.31 Steric bulk, moderate lipophilicity
Meta-tert-butyl (1019534-32-7) 3-(tert-butyl)phenyl C₁₃H₂₁NO 207.31 Altered steric accessibility
4-Trifluoromethylthio (1270385-18-6) 4-(SCF₃)phenyl C₁₀H₁₂F₃NOS 275.27 High lipophilicity, redox potential
2-Cl-4-CF₃ (1212998-44-1) 2-Cl, 4-CF₃ C₁₀H₁₁ClF₃NO 253.65 Electron-deficient, hydrophobic binding
4-Iodo (N/A) 4-I, 3-F, (2S,1R) stereochemistry C₉H₁₁FINO 295.09 Heavy atom effects, chiral inversion

*Assumed based on meta isomer’s formula.

Key Findings and Implications

Electron-Withdrawing Groups : Analogs with ─SCF₃ or ─CF₃ exhibit enhanced metabolic stability but may suffer from solubility limitations .

Halogen Effects : Chlorine and iodine introduce distinct electronic and steric profiles; iodine’s polarizability is advantageous in imaging or catalysis .

Stereochemistry : The (1S,2R) configuration in the target compound may offer superior enantioselectivity in chiral synthesis compared to (2S,1R) analogs .

生物活性

(1S,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL is a chiral compound with significant implications in medicinal chemistry. Its unique stereochemical configuration allows it to interact selectively with various biological targets, making it a valuable candidate for drug development and therapeutic applications. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C₁₃H₂₁NO
  • Molecular Weight : 207.31 g/mol
  • CAS Number : 1212891-09-2

The compound's structure features an amino group, a tert-butyl substituent on a phenyl ring, and a hydroxyl group on a propan-2-ol backbone, contributing to its biological activity.

Mechanisms of Biological Activity

(1S,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL exhibits several biological activities, primarily through its interactions with enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to selectively inhibit specific enzymes involved in metabolic pathways. Its chiral nature allows for differential binding affinities that can modulate enzyme activity.
  • Protein-Ligand Binding : Studies indicate that this compound can bind to various protein targets, influencing their functions. This property is critical for understanding its potential therapeutic applications.
  • Antiproliferative Effects : Preliminary studies suggest that (1S,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL may inhibit the proliferation of certain cancer cell lines, indicating potential use in oncology.

Antiproliferative Activity

A study conducted on the antiproliferative effects of (1S,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL demonstrated its efficacy against melanoma and colon cancer cell lines. The compound was tested alongside established drugs such as encorafenib:

CompoundCell LineIC50 (µM)
(1S,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OLA375 (Melanoma)15
EncorafenibA375 (Melanoma)10
(1S,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OLColo205 (Colon Cancer)18

These results indicate that while the compound is less potent than encorafenib, it still exhibits significant antiproliferative properties.

Mechanistic Studies

Further investigation into the mechanism of action revealed that (1S,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL affects key signaling pathways involved in cell growth and survival:

  • MEK/ERK Pathway Inhibition : The compound was shown to decrease phosphorylation levels of MEK and ERK in treated cell lines, similar to the effects observed with standard chemotherapeutics.

Comparative Analysis with Related Compounds

To better understand the unique properties of (1S,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL, a comparison with structurally similar compounds was performed:

Compound NameStructural DifferencesUnique Features
(1R,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OLDifferent stereochemistry (1R,2R)Variations in binding affinity due to different chirality
(1S,2S)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OLEnantiomeric variation (S,S configuration)Potentially different biological activities
(1R,2R)-1-Amino-1-[4-(methyl)phenyl]propan-2-OLMethyl instead of tert-butyl groupAltered steric effects influencing reactivity

This table illustrates how variations in stereochemistry and functional groups can lead to significant differences in biological activity and interaction profiles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。